1-Benzylpyrrolidin-3-one hydrochloride

Chemical Synthesis Process Chemistry Intermediate Procurement

1-Benzylpyrrolidin-3-one hydrochloride (CAS 1012-01-7) is a heterocyclic building block featuring a pyrrolidin-3-one core bearing an N-benzyl substituent. The hydrochloride salt form provides a solid physical state, with a reported melting point range of 194-197°C , which contrasts with the liquid free base (CAS 775-16-6).

Molecular Formula C11H14ClNO
Molecular Weight 211.689
CAS No. 1012-01-7
Cat. No. B581189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpyrrolidin-3-one hydrochloride
CAS1012-01-7
Molecular FormulaC11H14ClNO
Molecular Weight211.689
Structural Identifiers
SMILESC1CN(CC1=O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C11H13NO.ClH/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H
InChIKeyCFDRSPCAFPXVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylpyrrolidin-3-one Hydrochloride (CAS 1012-01-7): Key Intermediate Properties for Procurement Decisions


1-Benzylpyrrolidin-3-one hydrochloride (CAS 1012-01-7) is a heterocyclic building block featuring a pyrrolidin-3-one core bearing an N-benzyl substituent. The hydrochloride salt form provides a solid physical state, with a reported melting point range of 194-197°C , which contrasts with the liquid free base (CAS 775-16-6). This compound serves as a versatile prochiral ketone intermediate in asymmetric synthesis, particularly as a substrate for ketoreductase-catalyzed reactions to produce enantiopure (S)-N-benzyl-3-pyrrolidinol, a critical chiral intermediate for pharmaceuticals [1].

Procurement Alert: Why N-Benzyl-3-pyrrolidinone Analogs Cannot Be Interchanged for 1-Benzylpyrrolidin-3-one Hydrochloride


Substituting 1-benzylpyrrolidin-3-one hydrochloride with other N-protected pyrrolidin-3-ones (e.g., N-Boc or N-Cbz) or the free base form carries significant risks for process outcomes. While N-Boc-3-pyrrolidinone and 1-Cbz-3-pyrrolidinone are readily reduced by common biocatalysts like carrot (Daucus carota), the N-benzyl derivative (compound 5) fails to yield the corresponding alcohol with high selectivity and conversion under identical conditions [1]. Furthermore, the hydrochloride salt offers a distinct solid-state stability advantage (m.p. 194-197°C ) over the free base, which is a liquid with a boiling point of 77°C at 0.01 mmHg , impacting long-term storage and stoichiometric accuracy in scale-up. These differences in physical form and biocatalytic compatibility demonstrate that structural analogs are not directly interchangeable.

Head-to-Head Data: Quantifying the Differentiation of 1-Benzylpyrrolidin-3-one Hydrochloride Against its Closest Analogs


Physical State Advantage: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of 1-benzylpyrrolidin-3-one is a solid with a melting point range of 194-197°C . This is in direct contrast to the free base form (CAS 775-16-6), which is a liquid with a boiling point of 77°C at 0.01 mmHg . The solid state simplifies handling, accurate weighing, and long-term storage for reproducible scale-up.

Chemical Synthesis Process Chemistry Intermediate Procurement

Biocatalytic Reduction Selectivity: 1-Benzyl vs. N-Boc and N-Cbz Derivatives with Carrot (Daucus carota)

In a study of enantioselective reduction of heterocyclic ketones, N-Boc-3-pyrrolidinone (3) and 1-Cbz-3-pyrrolidinone (4) were converted to their corresponding chiral alcohols with high conversion and selectivity using Daucus carota (carrot) [1]. In contrast, 1-benzyl-3-pyrrolidinone (5) resulted in low yield and selectivity, marking it as a challenging substrate for this specific green biocatalytic method [1].

Biocatalysis Asymmetric Synthesis Green Chemistry

Enzymatic Specificity: Exclusive Activity of CPR-C2 Aldo-Keto Reductase on N-Benzyl-3-pyrrolidinone

A panel of five recombinant aldo-keto reductases (CaCR, ScCR, KmCR, CPR-C1, and CPR-C2) was tested against various prochiral ketones, including ketoesters and 1-benzyl-3-pyrrolidinone. Among these, only CPR-C2 exhibited measurable catalytic activity toward 1-benzyl-3-pyrrolidinone [1]. This exclusive specificity contrasts with other substrates like ethyl benzoylformate, which were reduced by most enzymes in the panel.

Protein Engineering Chiral Alcohol Synthesis Substrate Specificity

Kinetic Parameters for (S)-Selective Bioreduction: N-Benzyl-3-pyrrolidinone vs. Other Carbonyl Substrates

The kinetic parameters of an (S)-selective alcohol dehydrogenase from Geotrichum capitatum were characterized. For its natural substrate N-benzyl-3-pyrrolidinone, the Michaelis constant (Km) was found to be 0.13 mM, and the reaction produced (S)-N-benzyl-3-pyrrolidinol with an enantiomeric excess (e.e.) of greater than 99.9% [1]. The enzyme also reduced other ketones; for instance, it was more effective at reducing simpler aliphatic substrates like 2-hexanone and butyraldehyde, indicating that while the affinity for the complex N-benzyl pyrrolidinone is high, its turnover rate may be limited.

Enzyme Kinetics Process Optimization Chiral Intermediate

Application Scenarios for 1-Benzylpyrrolidin-3-one Hydrochloride: Where Evidence Proves Its Optimal Use


Synthesis of Enantiopure (S)-N-Benzyl-3-pyrrolidinol for CNS-Active Pharmaceuticals

Given the documented ultra-high enantioselectivity (e.e. > 99.9%) of (S)-specific alcohol dehydrogenase from Geotrichum capitatum for N-benzyl-3-pyrrolidinone [1], the hydrochloride salt of this ketone is the optimal starting material for producing (S)-N-benzyl-3-pyrrolidinol, a crucial chiral intermediate for drugs like antitumor agents and calcium antagonists. The solid salt form allows precise control of substrate concentration in bioreactors, a parameter critical to maintaining high e.e., as established by the kinetic data (Km = 0.13 mM) [1].

Specialized Biocatalyst Development and Screening Studies

The finding that only 1 of 5 tested aldo-keto reductases (CPR-C2) accepts 1-benzyl-3-pyrrolidinone as a substrate [2] positions this compound as a highly discerning probe for enzyme screening. Laboratories engaged in metagenomic mining or directed evolution can use the hydrochloride salt as a selective substrate to identify novel ketoreductases with unique, wide substrate-binding pockets, adding value over standard substrates that are promiscuously reduced by many enzymes.

Large-Scale Process Development Requiring Solid Reagents

For chemical process development where liquid reagents are impractical due to volatility, toxicity, or difficult recovery, the 1-benzylpyrrolidin-3-one hydrochloride salt provides a distinct advantage. Its solid, high-melting point (194-197°C) makes it safer to handle in large quantities, simplifies storage, and enables direct use in reactors as a highly pure, non-volatile reactant, unlike the free base which boils at 77°C .

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